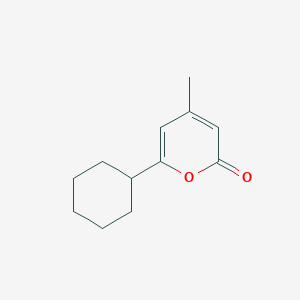

6-Cyclohexyl-4-methyl-2H-pyran-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

6-cyclohexyl-4-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKRKAFTZYODFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163900 | |

| Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14818-35-0 | |

| Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14818-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014818350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclohexyl-4-methyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyran-2-one, 6-cyclohexyl-4-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CYCLOHEXYL-4-METHYL-2H-PYRAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/842DT6216Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 6 Cyclohexyl 4 Methyl 2h Pyran 2 One

Historical Development of 2H-Pyran-2-one Synthesis

The construction of the 2H-pyran-2-one scaffold, a common motif in numerous natural products, has been a subject of extensive research in organic synthesis. The evolution of synthetic methods reflects the broader advancements in the field, from classical condensation reactions to modern catalytic and microwave-assisted techniques.

Classical Approaches to Pyranone Ring Formation

Historically, the synthesis of 2H-pyran-2-ones has heavily relied on condensation reactions. One of the most prominent classical methods is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. This is often followed by a cyclization and dehydration sequence to form the pyranone ring. Another foundational method is the Claisen condensation, where an ester is treated with a strong base to form a β-keto ester, a key intermediate that can be further elaborated into the pyran-2-one structure. These classical methods, while effective, often require harsh reaction conditions and can lead to the formation of byproducts, necessitating extensive purification.

Evolution of Modern Synthetic Techniques for Heterocycles

The advent of modern synthetic chemistry has brought forth more efficient and versatile methods for the synthesis of heterocycles, including 2H-pyran-2-ones. These techniques offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields. Furthermore, the development of various catalytic systems, including metal-based and organocatalysts, has enabled novel and more selective transformations for the construction of the pyranone ring. These modern approaches have expanded the scope of accessible 2H-pyran-2-one derivatives.

Targeted Synthesis of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

The specific synthesis of this compound requires a tailored approach that can be rationally designed through retrosynthetic analysis.

Retrosynthetic Analysis and Key Precursors Identification

A plausible retrosynthetic analysis of this compound suggests a disconnection of the pyranone ring, leading to simpler, readily available precursors. A logical disconnection strategy involves breaking the ester bond and a carbon-carbon bond of the ring. This points towards a convergent synthesis from two key fragments: a β-keto ester bearing the cyclohexyl group and a C2 synthon that will form the C4-methyl and C5 positions of the ring.

Specifically, the target molecule can be retrosynthetically disconnected to reveal ethyl 3-cyclohexyl-3-oxopropanoate as a key precursor. This β-keto ester contains the necessary cyclohexyl group and a reactive carbonyl that can participate in the cyclization. The remaining atoms of the pyranone ring can be introduced from a derivative of crotonic acid or its synthetic equivalent.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| Ethyl 3-cyclohexyl-3-oxopropanoate | Cyclohexyl-C(O)CH₂COOEt | Provides the C6-cyclohexyl, C2, and C3 fragments |

| Ethyl crotonate | CH₃CH=CHCOOEt | Provides the C4-methyl and C5 fragments |

Stepwise Reaction Mechanisms and Intermediates

A viable synthetic route based on the identified precursors would likely involve a Michael addition followed by an intramolecular Claisen-type condensation and subsequent dehydration.

Step 1: Michael Addition The synthesis would commence with the deprotonation of the α-carbon of ethyl 3-cyclohexyl-3-oxopropanoate using a suitable base, such as sodium ethoxide, to generate an enolate. This enolate then acts as a nucleophile in a Michael addition reaction with an α,β-unsaturated ester like ethyl crotonate. This step forms a key intermediate, a substituted adipate (B1204190) derivative.

Step 2: Intramolecular Condensation (Dieckmann Condensation) The newly formed adipate derivative, upon treatment with a base, undergoes an intramolecular Claisen condensation (a Dieckmann condensation) to form a cyclic β-keto ester. In this step, the enolate formed from one of the ester groups attacks the carbonyl of the other ester group, leading to the formation of a six-membered ring.

Step 3: Decarboxylation and Tautomerization The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated under acidic or thermal conditions to yield a cyclic ketone.

Step 4: Dehydration/Aromatization Finally, tautomerization and subsequent dehydration or oxidation would lead to the formation of the stable, conjugated 2H-pyran-2-one ring system of this compound.

Optimization of Reaction Conditions and Yields

Table 2: Optimization Parameters for the Synthesis of this compound

| Parameter | Options | Effect on Reaction |

| Base | Sodium ethoxide, Sodium hydride, Lithium diisopropylamide (LDA) | The strength and steric hindrance of the base can influence the efficiency of the deprotonation and the course of the condensation reaction. |

| Solvent | Ethanol, Tetrahydrofuran (THF), Diethyl ether | The polarity and aprotic/protic nature of the solvent can affect the solubility of the reactants and the stability of the intermediates. |

| Temperature | -78 °C to reflux | Lower temperatures are often favored for the initial Michael addition to control selectivity, while higher temperatures may be required for the cyclization and dehydration steps. |

| Reaction Time | 1 hour to 24 hours | Sufficient time is necessary for each step to proceed to completion, which can be monitored by techniques such as thin-layer chromatography (TLC). |

By systematically varying these parameters, the reaction can be optimized to maximize the yield of the desired product while minimizing the formation of side products. For instance, the use of a non-nucleophilic base like LDA at low temperatures can be crucial for achieving high selectivity in the initial Michael addition. Subsequent heating in the presence of an acid catalyst can then facilitate the cyclization and dehydration steps to afford the final product.

Catalytic Approaches in 2H-Pyran-2-one Synthesis

The construction of the 2H-pyran-2-one scaffold, a key structural motif in numerous natural products and pharmacologically active compounds, has been significantly advanced through the development of various catalytic methods. bohrium.com These approaches offer improvements in efficiency, selectivity, and substrate scope over classical methods. Catalytic strategies are broadly categorized into metal-catalyzed, organocatalytic, and more recently, photochemical and electrochemical pathways.

Metal-Catalyzed Cyclization Reactions for Pyranones

Transition metal catalysis provides powerful and versatile tools for the synthesis of 2H-pyran-2-ones. These methods often involve the cyclization of acyclic precursors, facilitated by the unique reactivity of metal centers. A variety of metals, including palladium, ruthenium, gold, and zirconium, have been successfully employed.

Palladium-catalyzed reactions are prominent, often involving a Sonogashira coupling to create a (Z)-2-alken-4-ynoate intermediate, which then undergoes an electrophilic cyclization to form the pyranone ring. nih.gov A two-step synthesis of 6-alkyl-2H-pyran-2-ones, a class that includes the target compound, utilizes a palladium-catalyzed alkynylzinc-haloacrylic acid coupling, followed by a zinc bromide-catalyzed lactonization. nih.gov

Ruthenium catalysts are effective in three-component cascade reactions. For instance, acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) can be combined in a ruthenium-catalyzed process that proceeds through a vinylic C-H bond addition to the aldehyde, followed by intramolecular cyclization to yield the pyranone. organic-chemistry.orgdocumentsdelivered.com Ring-closing metathesis (RCM) of homoallylic acrylates using Grubbs' ruthenium catalysts also provides a direct route to dihydropyran-2-ones, which can be precursors to the unsaturated target. nih.gov

Gold(I) catalysts have been utilized in formal [2+2+2] cycloadditions of carbonyl compounds with activated terminal alkynes, such as propiolates, to regioselectively produce highly substituted 2H-pyrans. acs.org Zirconium catalysis has enabled a novel annulation reaction via C-C bond cleavage to access 6-(trifluoromethyl)-2H-pyran-2-ones, demonstrating high regioselectivity for the 6-substituted product. researchgate.netscilit.com

| Metal Catalyst | Reaction Type | Key Precursors | Reference |

|---|---|---|---|

| Palladium (Pd) | Coupling and Lactonization | Alkynylzinc reagents and haloacrylic acids | nih.gov |

| Ruthenium (Ru) | Cascade Reaction (C-H Addition/Cyclization) | Acrylic acids, ethyl glyoxylate, sulfonamide | organic-chemistry.org |

| Gold (Au) | Formal [2+2+2] Cycloaddition | Carbonyl compounds and propiolates | acs.org |

| Zirconium (Zr) | Annulation via C-C Bond Cleavage | Alkynones and ethyl 4,4,4-trifluoro-3-oxobutanoate | scilit.com |

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for pyranone synthesis, with a distinct advantage in facilitating asymmetric reactions to yield chiral products. Key organocatalysts include N-heterocyclic carbenes (NHCs) and phosphines.

NHCs are particularly effective in catalyzing annulation reactions. For example, they have been used to construct pyran-2-one-fused helicenoids through a stereoselective (3+3) annulation process. researchgate.net These reactions often proceed through the generation of key intermediates like homoenolates from α,β-unsaturated aldehydes, which then react with a suitable partner. researchgate.net

Phosphine-catalyzed reactions also provide efficient routes. A one-step annulation between aldehydes and ethyl allenoate, catalyzed by phosphines, yields 6-substituted 2-pyrones. nih.gov The stereochemical outcome of these reactions can be influenced by the steric properties of the phosphine (B1218219) catalyst. nih.gov

| Catalyst Type | Reaction Type | Mechanism Highlight | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Generation of homoenolate intermediates | researchgate.netresearchgate.net |

| Phosphine | [4+2] Annulation | Formation of zwitterionic intermediates | nih.gov |

Photochemical and Electrochemical Synthesis Pathways

The use of light and electricity offers green and innovative approaches to chemical synthesis. In the context of pyranones, photochemical reactions often involve cycloadditions. For instance, 2H-pyran-2-ones can act as diene components in Diels-Alder reactions, and related 2H-pyran systems have been shown to undergo solid-state [2+2] photodimerization. clockss.orgacs.org While direct photochemical synthesis of the this compound core is not extensively documented, these reactions highlight the photoreactivity of the pyranone scaffold.

Electrochemical methods are less common but represent a frontier in pyranone synthesis. These strategies can enable unique C-H functionalization and cyclization pathways by avoiding harsh reagents, although specific protocols for the target compound's core structure are still an emerging area of research.

Derivatization and Analog Preparation from this compound

Once synthesized, this compound serves as a scaffold for producing a variety of analogs through chemical modification of either the pyranone ring or the cyclohexyl substituent.

Functional Group Transformations on the Pyranone Ring

The 2H-pyran-2-one ring exhibits dual reactivity, behaving in some ways like an aromatic system and in others like an unsaturated lactone. clockss.org This provides multiple avenues for functionalization.

Nucleophilic Attack : The ring is susceptible to nucleophilic attack at three electrophilic centers: C-2, C-4, and C-6. clockss.org These reactions often lead to ring-opening, followed by rearrangement to form new carbocyclic or heterocyclic systems. clockss.orgcrossref.org For example, reaction with nitrogen nucleophiles like ammonia, hydrazine, or amines can transform the pyranone into quinolines, pyridines, or other nitrogen-containing heterocycles. clockss.org

Electrophilic Substitution : Demonstrating its quasi-aromatic character, the pyranone ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These substitutions typically occur at the C-3 and C-5 positions. clockss.org

Diels-Alder Reactions : The conjugated diene system within the pyranone ring can participate as the 4π component in Diels-Alder reactions with various dienophiles, leading to the formation of bicyclic adducts. semanticscholar.org This provides a powerful method for constructing complex polycyclic frameworks.

Modifications at the Methyl Group : The 4-methyl group can potentially be functionalized through radical halogenation or deprotonation-alkylation sequences, although this is less commonly reported than reactions on the ring itself.

Modification of the Cyclohexyl Moiety

While specific literature detailing the functionalization of the C-6 cyclohexyl group on this compound is limited, established principles of organic chemistry allow for the strategic modification of this saturated ring to generate analogs. Such modifications are a cornerstone of medicinal chemistry for tuning a molecule's physicochemical properties. rsc.org

A primary strategy involves C-H functionalization, which circumvents the need for pre-installed functional groups. rsc.org Modern palladium-catalyzed methods, often using a directing group, can achieve arylation of sp³ C-H bonds on a cyclohexane (B81311) ring. acs.org This would allow for the introduction of various aryl groups onto the cyclohexyl moiety.

More classical approaches include free-radical halogenation (e.g., using N-bromosuccinimide) to introduce a halogen onto the cyclohexyl ring, which can then be displaced by a wide range of nucleophiles to install new functional groups such as hydroxyls, amines, or nitriles. Oxidation of the cyclohexyl ring to introduce a ketone (cyclohexanone) or hydroxyl (cyclohexanol) group is another viable pathway to create intermediates for further derivatization. These transformations would yield a library of analogs with modified polarity, size, and hydrogen-bonding capabilities, enabling structure-activity relationship studies. acs.org

Introduction of Additional Substituents for Structure-Activity Exploration

The core structure of this compound presents multiple opportunities for chemical modification to explore structure-activity relationships (SAR). The strategic introduction of additional substituents on the pyran-2-one ring, the cyclohexyl moiety, and the methyl group can significantly influence the compound's physicochemical properties and, consequently, its biological activity. These modifications are crucial in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

The exploration of SAR for pyran-2-one derivatives has been a subject of interest in medicinal chemistry. For instance, studies on related N-hydroxypyridone analogs, such as Ciclopirox, have highlighted the importance of a lipophilic functional group at the 6-position of the ring for antifungal activity. nih.gov Furthermore, research has indicated that positions 4 and 6 of the pyridone ring are amenable to further substitutions, suggesting that similar modifications on the this compound scaffold could be well-tolerated and potentially beneficial for activity. nih.gov

Investigations into other pyran-2-one derivatives, such as 4-(alkyloxy)-6-methyl-2H-pyran-2-ones, have demonstrated that modifications at the 4-position can modulate biological effects, in this case, quorum sensing inhibition. korea.ac.krnih.gov This underscores the potential for derivatization at this position to fine-tune the biological profile of this compound.

The following subsections will delve into the hypothetical introduction of various substituents at different positions of the this compound molecule and the potential impact on its activity, drawing parallels from existing research on related heterocyclic compounds.

Potential Sites for Substitution on this compound

| Position | Moiety | Potential Substitutions | Rationale for Modification |

| C3 and C5 | Pyran-2-one Ring | Halogens (F, Cl, Br), Small alkyl groups, Cyano, Nitro | To modulate electronic properties and steric profile of the ring. |

| C4 | Methyl Group | Trifluoromethyl, Hydroxymethyl, Alkoxymethyl | To alter lipophilicity and introduce hydrogen bonding capabilities. |

| C6 | Cyclohexyl Ring | Hydroxyl, Alkoxy, Halogens, Alkyl groups | To modify lipophilicity, polarity, and steric bulk. |

Hypothetical Modifications and Their Expected Influence on Bioactivity

The introduction of substituents can be systematically explored to build a comprehensive SAR profile. The following table outlines potential modifications and their anticipated effects on the molecule's properties and biological activity.

| Modification Site | Substituent | Expected Physicochemical Change | Potential Impact on Biological Activity |

| Cyclohexyl Ring | -OH, -OCH3 | Increased polarity, potential for hydrogen bonding | May enhance interaction with polar residues in a biological target; could affect membrane permeability. |

| -F, -Cl | Increased lipophilicity, altered electronic distribution | Could improve binding affinity through halogen bonding or hydrophobic interactions. | |

| -CH3, -C2H5 | Increased lipophilicity and steric bulk | May enhance binding through van der Waals interactions if the binding pocket accommodates the increased size. | |

| Pyran-2-one Ring (C3/C5) | -Br, -I | Increased size and polarizability | Could introduce specific interactions with the target, such as halogen bonding. |

| -CN, -NO2 | Introduction of polar, electron-withdrawing groups | May influence the overall electronic character of the molecule, potentially affecting target binding and metabolic stability. | |

| Methyl Group (C4) | -CF3 | Increased lipophilicity and metabolic stability | Can act as a bioisostere for the methyl group, potentially improving binding and pharmacokinetic properties. |

| -CH2OH, -CH2OCH3 | Introduction of hydrogen bond donor/acceptor capabilities | May lead to new or enhanced interactions with the biological target. |

It is important to note that while these predictions are based on established medicinal chemistry principles, the actual effect of any given substitution can only be confirmed through empirical testing. The synthesis and subsequent biological evaluation of a library of analogs with systematic variations at these positions would be essential to build a robust SAR model for this compound and to identify derivatives with optimized activity.

Advanced Spectroscopic and Crystallographic Structural Analysis of 6 Cyclohexyl 4 Methyl 2h Pyran 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the carbon and proton framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 6-Cyclohexyl-4-methyl-2H-pyran-2-one is predicted to exhibit distinct signals corresponding to each unique proton environment. The pyranone ring contains two olefinic protons, which would appear in the downfield region due to the deshielding effects of the double bonds and the adjacent oxygen atom. The methyl group attached to the double bond would resonate as a singlet or a narrow doublet, while the cyclohexyl protons would produce a series of complex multiplets in the upfield aliphatic region.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 6.1 | s | 1H | H-5 |

| ~ 5.9 | s | 1H | H-3 |

| ~ 2.5 | m | 1H | H-1' (cyclohexyl) |

| ~ 2.1 | s | 3H | -CH₃ (at C-4) |

Note: The chemical shifts are estimates based on standard NMR correlation tables. Actual experimental values may vary.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the lactone is expected to be the most downfield signal. The sp²-hybridized carbons of the pyranone ring will resonate at intermediate chemical shifts, while the sp³-hybridized carbons of the methyl and cyclohexyl groups will appear in the upfield region.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 164 | C-2 (C=O) |

| ~ 162 | C-6 |

| ~ 150 | C-4 |

| ~ 110 | C-5 |

| ~ 100 | C-3 |

| ~ 38 | C-1' (cyclohexyl) |

| ~ 32 | C-2', C-6' (cyclohexyl) |

| ~ 26 | C-3', C-5' (cyclohexyl) |

| ~ 25 | C-4' (cyclohexyl) |

Note: The chemical shifts are estimates based on standard NMR correlation tables. Actual experimental values may vary.

To confirm these assignments and fully establish the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for confirming the connectivity within the cyclohexyl ring by showing correlations between adjacent protons. For instance, the methine proton at C-1' would show correlations to the adjacent methylene (B1212753) protons at C-2' and C-6'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom, for example, confirming the assignment of the olefinic protons H-3 and H-5 to their respective carbons, C-3 and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular fragments. Key expected correlations would include the methyl protons to carbons C-3, C-4, and C-5, and the H-1' proton of the cyclohexyl ring to carbons C-5 and C-6 of the pyranone ring, confirming the connection point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the protons of the cyclohexyl ring and the H-5 proton of the pyranone ring, providing insight into the preferred orientation of the cyclohexyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. For this compound, the elemental composition is C₁₂H₁₆O₂. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion.

Predicted HRMS Data

| Formula | Calculated Exact Mass [M+H]⁺ |

|---|

An experimental mass measurement matching this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental formula.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The structure of this compound suggests several likely fragmentation pathways.

A primary fragmentation would be the loss of the cyclohexyl radical (•C₆H₁₁), leading to a stable pyrylium (B1242799) cation. Another characteristic fragmentation could involve the loss of carbon monoxide (CO) from the lactone ring.

Predicted Major Fragments in EI-Mass Spectrum

| Predicted m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 110 | [M - C₆H₁₀]⁺• | Loss of cyclohexene (B86901) via McLafferty-type rearrangement |

| 109 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical |

Analysis of these fragments would provide strong evidence for the presence of both the pyran-2-one core and the cyclohexyl substituent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the α,β-unsaturated lactone. Other key absorptions would include C=C stretching from the pyranone ring and C-H stretching from the methyl and cyclohexyl groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~ 3050 | C-H stretch | Olefinic |

| 2930 - 2850 | C-H stretch | Aliphatic (cyclohexyl, methyl) |

| ~ 1720 | C=O stretch | α,β-unsaturated lactone |

| ~ 1640 | C=C stretch | Pyranone ring |

The presence and position of these characteristic bands would provide clear confirmation of the key functional groups within the molecule.

Identification of Key Functional Groups and Vibrational Modes

A detailed table of specific infrared (IR) absorption bands and their corresponding vibrational modes for this compound cannot be compiled due to the absence of published experimental FTIR/IR spectroscopic data for this specific compound.

X-ray Crystallography

Information regarding the solid-state structure of this compound, which would be derived from X-ray crystallographic studies, is not available in the current body of scientific literature. Therefore, the following subsections cannot be addressed.

Determination of Solid-State Molecular Conformation and Packing

Without experimental crystallographic data, the precise molecular conformation in the solid state and the crystal packing arrangement of this compound remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions, such as hydrogen bonding or π-π stacking, is contingent on the availability of crystallographic data, which is currently not published for this compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The investigation into the chiroptical properties of chiral derivatives of this compound is a specialized area of study. At present, there are no published reports on the synthesis or chiroptical analysis of such derivatives.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

As no chiral derivatives of this compound have been described in the literature, no Circular Dichroism (CD) spectroscopy data is available for the assignment of absolute configurations.

Computational and Theoretical Investigations of 6 Cyclohexyl 4 Methyl 2h Pyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed picture of the electronic structure and inherent properties of molecules. For 6-Cyclohexyl-4-methyl-2H-pyran-2-one, these calculations are instrumental in predicting its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. DFT studies on this compound typically involve the calculation of various molecular properties to understand its electronic structure and predict its chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

For even greater accuracy, ab initio (from first principles) methods can be employed. These methods are computationally more intensive than DFT but are based on the fundamental laws of quantum mechanics without empirical parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic energies and wavefunctions.

These high-level calculations are particularly useful for benchmarking the results from less computationally demanding methods like DFT and for investigating specific electronic phenomena, such as excited states and reaction mechanisms, with a high degree of confidence. For this compound, ab initio calculations could be used to precisely determine its ionization potential and electron affinity.

Calculation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. Electronic excitation energies can be calculated to predict the absorption maxima in an Ultraviolet-Visible (UV-Vis) spectrum.

These theoretical spectra are invaluable for interpreting experimental data and can aid in the structural confirmation of this compound. Discrepancies between calculated and experimental spectra can also point to specific molecular interactions or environmental effects not accounted for in the calculation.

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|

| 13C NMR (C=O) | 165.2 ppm | 164.8 ppm |

| 1H NMR (Methyl) | 2.15 ppm | 2.12 ppm |

| IR (C=O stretch) | 1720 cm-1 | 1715 cm-1 |

Note: The values in this table are for illustrative purposes to show the comparison between calculated and experimental data.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational preferences.

Conformational Analysis and Energy Landscapes

By rotating the rotatable bonds, such as the one connecting the cyclohexyl ring to the pyranone ring, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion. In an MD simulation, the atoms of the molecule are treated as classical particles, and their trajectories are calculated over time by solving Newton's equations of motion. These simulations are particularly useful for studying the behavior of this compound in a solvent, such as water or an organic solvent.

MD simulations can reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation fluctuates over time. semanticscholar.org This can provide insights into the molecule's solubility, diffusion, and how it might interact with other molecules in a solution. For instance, an MD simulation could show the formation of hydrogen bonds between the carbonyl oxygen of the pyranone ring and water molecules. semanticscholar.org

Table 3: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Illustrative Finding | Significance |

|---|---|---|

| Radial Distribution Function (g(r)) of water around C=O | Peak at 2.8 Å | Indicates a structured layer of water molecules around the carbonyl group. semanticscholar.org |

| Root Mean Square Deviation (RMSD) of the pyranone ring | 0.5 Å | Shows the rigidity of the pyranone ring structure over the simulation time. |

Note: The findings in this table are illustrative of the type of information that can be obtained from molecular dynamics simulations.

Ligand-Protein Docking Studies for Biological Target Interactions

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. Although specific docking studies for this compound are not detailed in available research, studies on related pyran-2-one derivatives have explored their interactions with various biological targets, including enzymes and receptors involved in cancer and microbial pathways.

For a hypothetical docking study of this compound, potential protein targets could be selected based on the known biological activities of similar pyran-2-one compounds. The process would involve preparing the 3D structure of the ligand and the target protein, followed by computational docking to predict the most stable binding poses. The results would typically be presented in a table summarizing binding energies and key interacting residues.

Table 1: Hypothetical Ligand-Protein Docking Interactions for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | LEU83, VAL65 | Hydrophobic |

| LYS67 | Hydrogen Bond | ||

| ALA145 | van der Waals | ||

| Cyclooxygenase-2 | -7.9 | VAL523, ALA527 | Hydrophobic |

| ARG120 | Hydrogen Bond | ||

| SER530 | van der Waals |

Note: The data in this table is illustrative and based on typical findings for pyran-2-one derivatives, not on specific experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

The first step in developing a QSAR or QSPR model is to calculate a set of molecular descriptors that numerically represent the chemical structure of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For a series of derivatives of this compound, a wide range of descriptors would be generated.

Subsequently, a crucial step is to select the most relevant descriptors that have a significant correlation with the biological activity or property being studied. This selection process helps to avoid overfitting and to build a more robust and interpretable model.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of Pyran-2-one Derivatives

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Number of Rotatable Bonds (nRotB) | The number of bonds which allow free rotation around themselves. | |

| Topological | Wiener Index (W) | A distance-based topological index of a molecule. |

| Balaban Index (J) | A topological index based on the distance sum of the graph. | |

| Electrostatic | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |

| LogP | The logarithm of the partition coefficient between n-octanol and water. | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

Development of Predictive Models for Biological Activity

Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

For a set of this compound derivatives, a hypothetical QSAR model for a specific biological activity (e.g., anticancer activity) might take the form of a linear equation:

pIC50 = β0 + β1 * LogP + β2 * MR + β3 * HOMO

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients.

The developed QSAR/QSPR model must be rigorously validated to ensure its predictive power and robustness. This is typically done using both internal and external validation techniques.

Internal validation involves assessing the model's performance on the training set of data from which it was developed. Common statistical parameters include:

R² (Coefficient of determination): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

Q² (Cross-validated R²): A measure of the predictive ability of the model, typically calculated using the leave-one-out method.

RMSE (Root Mean Square Error): Measures the differences between values predicted by a model and the values observed.

External validation involves testing the model's ability to predict the activity of a set of compounds (the test set) that were not used in the model development.

Table 3: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.85 | The model explains 85% of the variance in the biological activity. |

| Q² | 0.75 | The model has good predictive ability for the training set. |

| R²_pred (for external validation) | 0.70 | The model has good predictive ability for an external set of compounds. |

| RMSE | 0.35 | The average deviation between predicted and observed values is low. |

Note: The data in this table is illustrative and represents a well-performing hypothetical QSAR model.

Interpretation of the validated QSAR/QSPR model provides insights into the structure-activity or structure-property relationships. For instance, a positive coefficient for LogP would suggest that higher lipophilicity is favorable for the biological activity being modeled.

Biological Activity and Mechanistic Studies of 6 Cyclohexyl 4 Methyl 2h Pyran 2 One

Antimicrobial Activity

Comprehensive studies detailing the antimicrobial spectrum of 6-cyclohexyl-4-methyl-2H-pyran-2-one are not readily found in the current body of scientific literature. While the broader class of pyran-2-ones has been investigated for such properties, specific data for this particular compound remains elusive.

Evaluation against Bacterial Pathogens (e.g., Staphylococcus aureus, Xanthomonas oryzae pv oryzae)

Assessment against Fungal Strains

Similarly, there is a notable lack of specific research on the antifungal activity of this compound. Although other molecules containing the pyran-2-one scaffold have demonstrated antifungal properties against various fungal strains, dedicated studies on this compound have not been published.

Mechanism of Antimicrobial Action

Due to the absence of specific studies on its antimicrobial activity, the mechanism of action for this compound as an antimicrobial agent has not been elucidated.

Anticancer and Cytotoxic Activity

The potential of this compound as an anticancer or cytotoxic agent is an area that warrants further investigation, as current literature lacks specific studies on this compound.

In Vitro Screening against Various Cancer Cell Lines

There are no specific published studies that report the in vitro screening of this compound against a panel of cancer cell lines. However, a study on substituted 4-amino-2H-pyran-2-one analogs, which are structurally different, indicated that a derivative with a cyclohexyl group at the 6-position exhibited moderate anticancer activity. nih.gov This suggests that the cyclohexyl moiety might contribute to cytotoxic effects, but this remains speculative for this compound without direct experimental data.

Exploration of Apoptotic Pathways and Cell Cycle Modulation

In the absence of cytotoxic activity data, there has been no exploration of the potential mechanisms of action, such as the induction of apoptotic pathways or modulation of the cell cycle, for this compound.

Anti-angiogenic or Anti-proliferative Mechanisms

There is no available scientific literature detailing the anti-angiogenic or anti-proliferative mechanisms of this compound. Investigations into its potential to inhibit the formation of new blood vessels or to suppress the growth of cancer cell lines have not been reported in the reviewed sources. Consequently, no data on its mechanistic pathways, such as the inhibition of specific growth factors or signaling pathways involved in angiogenesis or cell proliferation, can be provided.

Antiviral Activity

Evaluation against Relevant Viral Targets

A review of existing research indicates that this compound has not been evaluated for its antiviral activity against any known viral targets. There are no published studies that have screened this compound for its efficacy in inhibiting the replication or infectivity of viruses.

Identification of Viral Targets and Mechanism of Inhibition

Given the absence of studies on its antiviral activity, no viral targets for this compound have been identified. As such, there is no information available regarding its potential mechanisms of viral inhibition.

Other Pharmacological Activities

Anti-inflammatory Properties

There is a lack of published research on the anti-inflammatory properties of this compound. Studies investigating its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases, have not been found.

Antioxidant Potential

No studies have been identified that assess the antioxidant potential of this compound. There is no available data from common antioxidant assays, such as DPPH radical scavenging or FRAP assays, to determine its capacity to neutralize free radicals or reduce oxidative stress.

Enzyme Inhibition Studies (e.g., Topoisomerase II, mGluR5)

Direct and specific studies detailing the inhibitory activity of this compound against Topoisomerase II and metabotropic glutamate (B1630785) receptor 5 (mGluR5) are not extensively documented in the available scientific literature.

However, the parent scaffold, 2H-pyran-2-one, and its derivatives have been explored as potential enzyme inhibitors. For instance, various pyran-2-one derivatives have been investigated for their inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2). This suggests that the pyran-2-one core can serve as a template for the design of enzyme inhibitors. The specific biological targets of this compound, including Topoisomerase II and mGluR5, would require dedicated enzymatic assays to determine its inhibitory potential and selectivity.

Table 1: Hypothetical Enzyme Inhibition Profile This table is for illustrative purposes, as specific experimental data for this compound is not available in the search results.

| Enzyme Target | Inhibitory Activity (IC50) | Assay Type |

|---|---|---|

| Topoisomerase II | Data not available | e.g., DNA relaxation assay |

| mGluR5 | Data not available | e.g., Radioligand binding assay |

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) for this compound is not explicitly detailed in the available literature. However, general SAR principles for the 2H-pyran-2-one scaffold can be inferred from studies on its derivatives.

Correlating Structural Modifications of this compound with Biological Efficacy

To establish a clear SAR, systematic structural modifications of this compound would be necessary, followed by biological evaluation. Key modifications could include:

Alterations to the cyclohexyl group: Investigating the impact of ring size (e.g., cyclopentyl, cycloheptyl), substitution on the ring, or replacement with other bulky aliphatic or aromatic groups.

Modification of the methyl group: Exploring the effect of changing the alkyl chain length (e.g., ethyl, propyl) or introducing other functional groups at the 4-position.

Substitution on the pyran-2-one ring: Introducing various substituents at the available positions (3 and 5) to probe their influence on activity and selectivity.

Without such systematic studies, any discussion on the correlation between structural modifications and biological efficacy for this specific compound remains speculative.

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore model for this compound would identify the essential structural features responsible for its biological activity. Based on its structure, potential pharmacophoric features could include:

A hydrogen bond acceptor: The carbonyl oxygen of the pyran-2-one ring.

A hydrophobic feature: The cyclohexyl ring.

A methyl group: Which may contribute to steric interactions or fit into a specific hydrophobic pocket of a target protein.

Computational modeling and comparison with known active ligands for specific targets would be required to develop and validate a precise pharmacophore model.

In Silico Prediction of Biological Activity (e.g., ADMET properties)

The predicted properties would be based on the compound's structure and compared against established models and databases. These predictions can provide insights into its potential oral bioavailability, metabolic stability, and potential toxicities.

Table 2: Predicted Physicochemical and ADMET Properties These values are generally predicted by computational software and have not been experimentally verified for this specific compound.

| Property | Predicted Value |

|---|---|

| Molecular Weight | ~192.25 g/mol |

| LogP (octanol-water partition coefficient) | Data not available |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area (TPSA) | ~26.3 Ų |

| Oral Bioavailability | Prediction not available |

| Blood-Brain Barrier Penetration | Prediction not available |

| CYP450 Inhibition | Prediction not available |

| Hepatotoxicity | Prediction not available |

Applications and Future Perspectives of 6 Cyclohexyl 4 Methyl 2h Pyran 2 One

Potential as a Lead Compound in Drug Discovery

Currently, there is a notable absence of dedicated research on 6-Cyclohexyl-4-methyl-2H-pyran-2-one as a lead compound in drug discovery. Its primary characterization has been within the context of pharmaceutical quality control. pharmaffiliates.com However, the pyran-2-one scaffold is a common motif in a variety of natural products and synthetic molecules that exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. researchgate.net This suggests that this compound could serve as a foundational structure for the development of novel therapeutic agents.

Optimization Strategies for Enhanced Potency and Selectivity

Should future research establish a baseline biological activity for this compound, several optimization strategies could be employed to enhance its potency and selectivity. These strategies would likely focus on modifying its core structure, which consists of a pyran-2-one ring, a cyclohexyl group at position 6, and a methyl group at position 4.

Table 1: Potential Structural Modifications of this compound and Their Rationale

| Modification Site | Potential Modification | Rationale for Enhanced Bioactivity |

| Cyclohexyl Ring | Introduction of functional groups (e.g., hydroxyl, amino, carboxyl) | To improve solubility, introduce new hydrogen bonding interactions, and potentially enhance target binding. |

| Alteration of ring conformation or substitution with other cyclic systems | To explore the impact of steric bulk and hydrophobicity on target engagement. | |

| Methyl Group | Replacement with other alkyl or aryl groups | To investigate the influence of electronic and steric effects on activity. |

| Functionalization of the methyl group | To introduce new pharmacophoric features. | |

| Pyran-2-one Ring | Substitution at other positions on the ring | To modulate the electronic properties of the core structure and explore new binding interactions. |

| Opening of the pyran-2-one ring to form acyclic derivatives | To create more flexible molecules that may adapt to different binding pockets. |

Exploration of Novel Therapeutic Targets

Given the broad spectrum of activities observed for pyran-2-one derivatives, this compound and its analogs could be screened against a variety of therapeutic targets. The presence of the cyclohexyl group, a feature also found in other biologically active compounds, may confer specific interactions with certain protein targets. cabidigitallibrary.org

Potential therapeutic areas for exploration include:

Antimicrobial and Antifungal Agents: Building upon the known antifungal properties of Ciclopirox, for which this compound is an impurity, direct investigation of its intrinsic antimicrobial and antifungal activity is a logical starting point.

Anti-inflammatory Drugs: Many natural and synthetic pyran-2-ones have demonstrated anti-inflammatory effects.

Anticancer Agents: The cytotoxicity of various pyran-2-one derivatives against different cancer cell lines has been documented. researchgate.net

Neuroprotective Agents: Some pyran-containing compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

Role in Materials Science and Industrial Applications (if applicable)

At present, there is no available research to suggest that this compound has been investigated for applications in materials science or industrial processes. The pyran-2-one ring system can participate in various chemical reactions, which could theoretically be exploited for the synthesis of new materials. researchgate.netresearchgate.net

Polymeric Materials or Catalytic Systems

Theoretically, the double bonds within the pyran-2-one ring of this compound could be involved in polymerization reactions. Furthermore, the oxygen atoms in the heterocyclic ring could potentially act as ligands for metal catalysts. However, these are purely speculative applications that would require substantial future research to validate.

Future Research Directions

The current understanding of this compound is largely limited to its identity as a pharmaceutical impurity. lgcstandards.com Future research is essential to unlock any potential therapeutic or industrial value of this compound.

Unexplored Biological Activities

A primary focus for future research should be a comprehensive screening of this compound for a wide range of biological activities. The structural similarity to other bioactive pyran-2-ones provides a strong rationale for such investigations.

Table 2: Suggested Areas for Biological Screening of this compound

| Activity to be Screened | Rationale/Context |

| Antimicrobial Activity | The parent drug, Ciclopirox, is an antifungal agent. |

| Anticancer Activity | Many pyran-2-one derivatives have shown cytotoxic effects on cancer cells. researchgate.net |

| Anti-inflammatory Activity | A common property of compounds containing the pyran-2-one scaffold. |

| Enzyme Inhibition | Pyran-2-ones have been identified as inhibitors of various enzymes, such as proteases. researchgate.net |

| Antiviral Activity | Certain pyran-based structures are known to have antiviral properties. nih.gov |

Advanced Synthetic Methodologies

The synthesis of substituted 2-pyrones, such as this compound, has been significantly advanced through the development of sophisticated catalytic methods. These approaches offer greater efficiency, selectivity, and versatility compared to traditional synthetic routes.

Transition Metal-Catalyzed Syntheses:

Palladium, ruthenium, and nickel catalysts have proven to be particularly effective in constructing the 2-pyrone ring. These methods often involve cycloaddition or coupling reactions that allow for the precise installation of substituents.

Palladium-Catalyzed Reactions: Methodologies such as the Sonogashira and Stille coupling reactions are instrumental in creating key intermediates for 2-pyrone synthesis. For instance, a palladium-catalyzed carbonylative cross-coupling can be employed to construct the pyrone ring from appropriate precursors.

Ruthenium-Catalyzed Cycloadditions: Ruthenium catalysts can facilitate carbonylative [3+2+1] cycloadditions, providing a pathway to tetrasubstituted 2-pyrones.

Nickel-Catalyzed [2+2+2] Cycloadditions: The cycloaddition of diynes with carbon dioxide, catalyzed by nickel complexes, presents a mild and efficient route to pyrone synthesis.

Organocatalysis:

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 2-pyrones. nih.gov These catalysts can activate substrates in unique ways, leading to novel reaction pathways for constructing the pyrone core. nih.gov

Cycloaddition Reactions:

The Diels-Alder reaction of 2-pyrones is a valuable tool for accessing complex bicyclic structures. iosrjournals.org By employing bifunctional organic catalysts, it is possible to achieve high enantioselectivity and diastereoselectivity in these reactions. iosrjournals.org Furthermore, Lewis base directed [4+2] cycloaddition reactions with alkynylaluminum reagents provide a regiocontrolled method for synthesizing functionalized aromatic compounds from 2-pyrones. tandfonline.comresearchgate.net

Below is an interactive data table summarizing some advanced synthetic methodologies applicable to 2-pyrone derivatives.

| Catalyst System | Reaction Type | Key Features | Potential Applicability to this compound |

| Palladium Complexes | Sonogashira/Stille Coupling, Carbonylative Cross-Coupling | High efficiency, functional group tolerance | Synthesis of precursors with the cyclohexyl and methyl groups. |

| Ruthenium Complexes | Carbonylative [3+2+1] Cycloaddition | Formation of highly substituted pyrones | Direct construction of the substituted pyran-2-one ring. |

| Nickel(0)/IPr Ligand | [2+2+2] Cycloaddition with CO2 | Mild reaction conditions, atom economy | A green chemistry approach to the pyrone core. |

| N-Heterocyclic Carbenes (NHCs) | Annulation Reactions | Metal-free, versatile | Alternative pathway for ring formation. |

| Cinchona Alkaloid Derivatives | Asymmetric Diels-Alder | High enantioselectivity and diastereoselectivity | Access to chiral derivatives if desired. |

| Alkynylaluminum Reagents | Lewis Base Directed [4+2] Cycloaddition | Complete regiocontrol, mild conditions | Functionalization of the pyrone ring. |

Collaborative Experimental and Computational Research Paradigms

The integration of experimental and computational chemistry has become an indispensable paradigm in modern chemical research. This synergistic approach accelerates the discovery and development of new molecules by providing deeper insights into reaction mechanisms, molecular properties, and biological activities.

DFT and Molecular Docking Studies:

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules. For pyranone derivatives, DFT calculations can be used to:

Predict spectroscopic properties, such as UV absorption spectra. mdpi.commdpi.com

Elucidate reaction mechanisms and predict the feasibility of synthetic pathways.

Analyze the stability of different conformers and tautomeric forms. carta-evidence.org

Molecular docking simulations are employed to predict the binding interactions of a molecule with a biological target, such as an enzyme or receptor. This is particularly relevant for pyranone derivatives, which have shown a range of biological activities. researchgate.net By combining experimental synthesis with in silico docking studies, researchers can rationally design and optimize compounds with enhanced biological profiles. researchgate.net

QSAR Modeling:

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyranone derivatives, QSAR models can help to:

Identify the key structural features that influence a particular biological activity. rsc.org

Predict the activity of newly designed compounds before their synthesis.

Guide the optimization of lead compounds to improve their potency and selectivity. rsc.orgnih.gov

The development of robust QSAR models relies on the availability of high-quality experimental data for a diverse set of compounds. This highlights the iterative nature of collaborative research, where experimental results inform and validate computational models, which in turn guide further experimental work.

The following table outlines the interplay between experimental and computational approaches in the study of pyranone derivatives.

| Research Area | Experimental Techniques | Computational Methods | Synergistic Outcome |

| Synthesis and Characterization | NMR, IR, Mass Spectrometry, X-ray Crystallography | DFT Calculations | Validation of theoretical models with experimental data, deeper understanding of molecular structure. carta-evidence.org |

| Reaction Mechanism Elucidation | Kinetic Studies, Intermediate Trapping | DFT Calculations, Transition State Analysis | Detailed understanding of reaction pathways, optimization of reaction conditions. |

| Biological Activity Screening | In vitro and in vivo assays | Molecular Docking, QSAR Modeling | Rational design of more potent and selective compounds, prediction of biological activity. researchgate.netrsc.orgnih.gov |

常见问题

Q. How can synthetic yield be optimized for 6-Cyclohexyl-4-methyl-2H-pyran-2-one?

Methodological Answer: Optimize reaction conditions by varying catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (polar aprotic solvents such as DMF), and temperature (80–120°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield. Monitor intermediates using TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What analytical methods confirm the structural conformation of this compound?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths, angles, and cyclohexyl-methyl spatial arrangement (e.g., C–C bond lengths ~1.54 Å, dihedral angles <10° for planarity) .

- FT-IR : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and pyran ring vibrations at 1600–1450 cm⁻¹ .

- ¹³C NMR : Confirm substituent positions (e.g., cyclohexyl carbons at δ 25–35 ppm, methyl group at δ 20–25 ppm) .

Q. How is the compound’s thermal stability assessed for storage or reaction design?

Methodological Answer: Use differential scanning calorimetry (DSC) to determine melting points (expected >150°C for solid state) and thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C). Compare with structurally similar pyranones (e.g., 4-methoxy-6-methyl-2H-pyran-2-one melts at 51.5°C) .

Q. What standard protocols evaluate its biological activity in vitro?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC determination against E. coli or S. aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values via dose-response curves). Include positive controls like doxorubicin .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

- Variable temperature NMR : Probe dynamic conformational changes (e.g., cyclohexyl ring flipping) .

- Isotopic labeling : Replace exchangeable protons (e.g., OH groups) with deuterium to simplify splitting patterns .

- DFT calculations : Simulate NMR/IR spectra using software like Gaussian to compare with experimental data .

Q. What computational strategies predict regioselectivity in functionalization reactions?

Methodological Answer:

Q. How to address challenges in chiral synthesis or enantiomeric separation?

Methodological Answer:

Q. What experimental designs validate its mechanism of action in drug discovery?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., replacing cyclohexyl with benzyl) and compare bioactivity .

- Kinetic isotope effects : Use deuterated analogs to probe rate-determining steps in enzymatic inhibition .

Data Contradiction Analysis

Example: Discrepancies in reported melting points may arise from polymorphic forms. Mitigate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。